molecular formula C19H19FN2O3 B11199535 N-(2-fluorophenyl)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

N-(2-fluorophenyl)-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11199535
M. Wt: 342.4 g/mol
InChI Key: CFFFTVWZCPQJEM-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluorine and methoxy groups attached to a pyrrolidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group is attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic Acid: A compound with a similar methoxyphenyl group but different overall structure and properties.

    N-(2-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}acetamide: Another compound with fluorophenyl and methoxyphenyl groups but differing in the amide linkage.

Uniqueness

N-(2-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the pyrrolidine ring structure, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19FN2O3/c1-25-15-8-6-13(7-9-15)11-22-12-14(10-18(22)23)19(24)21-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H,21,24)

InChI Key

CFFFTVWZCPQJEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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